4-Amino-3-(2,4-difluorophenoxy)benzamide
Description
4-Amino-3-(2,4-difluorophenoxy)benzamide is a benzamide derivative characterized by a 2,4-difluorophenoxy substituent at the 3-position and an amino group at the 4-position of the benzamide core. Benzamide scaffolds are frequently modified to optimize pharmacokinetic properties, receptor binding, or metabolic stability .
Properties
Molecular Formula |
C13H10F2N2O2 |
|---|---|
Molecular Weight |
264.23 g/mol |
IUPAC Name |
4-amino-3-(2,4-difluorophenoxy)benzamide |
InChI |
InChI=1S/C13H10F2N2O2/c14-8-2-4-11(9(15)6-8)19-12-5-7(13(17)18)1-3-10(12)16/h1-6H,16H2,(H2,17,18) |
InChI Key |
ASGCAISCKMDNRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)OC2=C(C=C(C=C2)F)F)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features
The target compound’s key structural elements include:
- Benzamide backbone : Common to all analogs.
- 2,4-Difluorophenoxy group: Enhances lipophilicity and influences electronic effects.
- Amino group at position 4: Potential for hydrogen bonding or salt formation.
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- Halogenation : Fluorine and chlorine are common substituents for improving metabolic stability. For example, Lufenuron uses chlorine for insecticidal activity, while fluorine in the target compound may enhance bioavailability .
- Linker Groups: Phenoxy (as in the target compound) vs. benzyloxy (PH-797804) linkers modulate steric bulk and electronic effects .
- Amino vs.
Data Tables
Table 2: Physicochemical Properties of Selected Compounds
| Property | This compound (Predicted) | Lufenuron | PH-797804 |
|---|---|---|---|
| Molecular Weight | 276.23 g/mol | 511.15 g/mol | 424.24 g/mol |
| LogP (Lipophilicity) | ~2.5 (moderate) | 5.8 (high) | 3.1 (moderate) |
| Hydrogen Bond Donors | 2 (NH₂, CONH) | 1 (CONH) | 1 (CONH) |
| Topological Polar Surface Area | ~70 Ų | 67 Ų | 75 Ų |
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